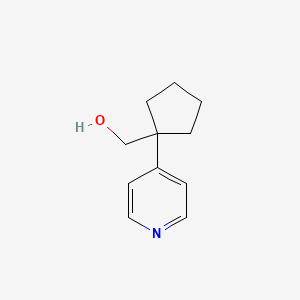

1-Pyridin-4-yl-cyclopentanemethanol

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(1-pyridin-4-ylcyclopentyl)methanol |

InChI |

InChI=1S/C11H15NO/c13-9-11(5-1-2-6-11)10-3-7-12-8-4-10/h3-4,7-8,13H,1-2,5-6,9H2 |

InChI Key |

LXEJTZSJGOHAGE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CO)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pyridin 4 Yl Cyclopentanemethanol and Its Structural Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lakotalakes.comadvancechemjournal.comrsc.org For 1-pyridin-4-yl-cyclopentanemethanol, the primary retrosynthetic disconnections involve the C-C bonds attached to the central carbinol carbon.

One logical disconnection is at the bond between the cyclopentyl group and the carbinol carbon. This leads to a pyridyl ketone precursor and a cyclopentyl organometallic reagent, such as a Grignard or organolithium reagent. libretexts.org Another key disconnection is the bond between the pyridine (B92270) ring and the carbinol carbon, suggesting a reaction between a cyclopentyl ketone and a pyridyl organometallic species. advancechemjournal.com Furthermore, the synthesis can be designed by first constructing a precursor containing both the pyridine and the carbinol-equivalent functional group (like a nitrile), and then forming the cyclopentane (B165970) ring. advancechemjournal.comresearchgate.net

Approaches Involving C-C Bond Formation at the Quaternary Carbon Center

The formation of the quaternary carbon center is a crucial step in the synthesis of 1-pyridin-4-yl-cyclopentanemethanol. This is typically achieved through the addition of a carbon nucleophile to a ketone.

Grignard or Organolithium Additions to Ketonic Precursors

A prevalent method for constructing tertiary alcohols is the addition of Grignard or organolithium reagents to a ketone. libretexts.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.commasterorganicchemistry.com In this context, one could envision the reaction of a cyclopentylmagnesium halide (a Grignard reagent) or cyclopentyllithium (B3369451) with 4-acetylpyridine. The nucleophilic cyclopentyl group would attack the electrophilic carbonyl carbon of the ketone, and subsequent acidic workup would yield the desired tertiary alcohol. libretexts.orgmasterorganicchemistry.com

Alternatively, the synthesis can proceed via the addition of a pyridyl organometallic reagent to a cyclopentyl ketone. However, the generation and use of 4-pyridyl Grignard or organolithium reagents can be complicated by the reactivity of the pyridine ring itself.

A related approach involves the reaction of organometallic reagents with nitriles. masterorganicchemistry.comchemistrysteps.com For instance, the reaction of a Grignard reagent with 4-cyanopyridine (B195900) would initially form an imine, which upon hydrolysis, would yield a ketone. This ketone could then be subjected to another Grignard reaction to form the tertiary alcohol. A one-step process has also been described where 4-cyanopyridine reacts with a ketone in the presence of an alkali metal like sodium or lithium to form the 4-pyridinemethanol (B147518) derivative. google.com

The following table summarizes representative reactions:

| Reactant 1 | Reactant 2 | Product | Reference |

| Cyclopentylmagnesium bromide | 4-Acetylpyridine | 1-Pyridin-4-yl-cyclopentanemethanol | libretexts.org |

| 4-Pyridylmagnesium bromide | Cyclopentanone (B42830) | 1-Pyridin-4-yl-cyclopentanemethanol | libretexts.org |

| 4-Cyanopyridine | Suberone | 1-(4-pyridyl) suberyl alcohol | google.com |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling for Pyridyl Attachment)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds, especially for attaching aryl and heteroaryl groups. rsc.orgmdpi.comrsc.orgacs.orgjst.go.jp While not directly forming the tertiary alcohol, Suzuki coupling can be instrumental in synthesizing key precursors. For example, a suitably functionalized cyclopentane derivative bearing a boronic acid or ester could be coupled with a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) in the presence of a palladium catalyst to form a 4-cyclopentylpyridine derivative. rsc.orgmdpi.com This intermediate could then be further elaborated to the target alcohol.

The general scheme for a Suzuki coupling to form a 4-substituted pyridine is as follows:

4-Halopyridine + Cyclopentylboronic acid/ester --(Pd catalyst, Base)--> 4-Cyclopentylpyridine

This methodology is highly versatile and tolerates a wide range of functional groups. acs.org The efficiency of the coupling can be influenced by the choice of catalyst, ligand, base, and solvent. mdpi.com

Strategies for Introducing the Cyclopentane Ring

The formation of the cyclopentane ring itself is another key aspect of the synthesis, particularly for structural analogues.

Ring-Closing Reactions (e.g., Intramolecular Cyclizations)

Intramolecular cyclization reactions are a powerful strategy for constructing cyclic systems like cyclopentanes. organic-chemistry.org For instance, a suitably functionalized acyclic precursor containing the pyridylmethanol moiety could undergo an intramolecular reaction to form the five-membered ring. Examples of such reactions include intramolecular Heck reactions or radical cyclizations. organic-chemistry.org The Nazarov cyclization is another well-known method for cyclopentane ring formation, involving the acid-catalyzed electrocyclic ring closure of a divinyl ketone. youtube.com

Stereocontrolled Cyclopentanation Methodologies

For the synthesis of specific stereoisomers of 1-pyridin-4-yl-cyclopentanemethanol or its analogs, stereocontrolled methods for cyclopentane construction are essential. nih.govresearchgate.netrsc.orgsoton.ac.uk These methods aim to control the relative and absolute stereochemistry of the newly formed stereocenters. Examples include tandem reactions that form the cyclopentane ring with high diastereoselectivity. acs.org The use of chiral catalysts or auxiliaries can induce enantioselectivity in these cyclization reactions. researchgate.net

Routes for Incorporating the Pyridine-4-yl Moiety

The assembly of the 1-pyridin-4-yl-cyclopentane skeleton is a critical step in the synthesis of the target compound. Chemists have developed both direct functionalization techniques and methods that build the pyridine ring from simpler, non-cyclic molecules.

Direct Functionalization of Pyridine Rings (e.g., Organometallic Reagents)

A primary strategy for synthesizing 1-pyridin-4-yl-cyclopentanemethanol involves the direct functionalization of a pre-existing pyridine ring. This is often achieved by using organometallic reagents that act as nucleophiles, attacking the electrophilic carbon atoms of the pyridine ring.

One notable method involves the reaction of 4-cyanopyridine with a ketone in the presence of an alkali metal, such as sodium or lithium, in an ether solvent. This one-step process provides a direct route to 4-pyridinemethanol derivatives. google.com For the synthesis of 1-Pyridin-4-yl-cyclopentanemethanol, cyclopentanone would serve as the ketone. The reaction proceeds under anhydrous and deoxygenated conditions, with the temperature controlled between -10°C and 50°C. google.com

| Reactant 1 | Reactant 2 | Metal | Solvent | Temperature (°C) | Product |

| 4-Cyanopyridine | Cyclopentanone | Li or Na | Ether | 10-30 | 1-Pyridin-4-yl-cyclopentanol |

This table summarizes the general conditions for the synthesis of 4-pyridinemethanol derivatives from 4-cyanopyridine and a ketone as described in patent CN1030387C. The final product in this specific case would be the tertiary alcohol, which would require a subsequent step to obtain the primary alcohol, 1-Pyridin-4-yl-cyclopentanemethanol. This highlights a potential but indirect route.

Another approach involves the use of Grignard reagents. For instance, the addition of a cyclopentylmagnesium halide to a pyridine-4-carboxaldehyde (isonicotinaldehyde) would yield the secondary alcohol, (pyridin-4-yl)(cyclopentyl)methanol. Subsequent oxidation and reduction steps would be necessary to arrive at the target primary alcohol. The reaction of Grignard reagents with pyridine N-oxides can also lead to 2-substituted pyridines, which, while not directly applicable for the 4-position, demonstrates the utility of organometallic reagents in pyridine functionalization. nih.gov

Construction of the Pyridine Ring from Acyclic Precursors

An alternative to modifying an existing pyridine ring is to construct the heterocycle from acyclic (non-ring) starting materials. The Bohlmann-Rahtz pyridine synthesis is a classic example of this approach. wikipedia.orgorganic-chemistry.orgjk-sci.com This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to yield a substituted pyridine. wikipedia.orgorganic-chemistry.org

To synthesize a precursor for 1-Pyridin-4-yl-cyclopentanemethanol using this method, one could envision a reaction between an enamine derived from a cyclopentyl-containing beta-ketoester and an appropriate ethynylketone. Modifications to the classical Bohlmann-Rahtz synthesis, such as the use of acetic acid or an ion-exchange resin like Amberlyst 15, can promote the cyclodehydration step at lower temperatures and in a single pot. organic-chemistry.orgthieme-connect.de

| Enamine Precursor | Ethynylketone | Catalyst/Solvent | Temperature (°C) | Product Type |

| Cyclopentyl-β-enamino ester | But-3-yn-2-one | Acetic Acid or Amberlyst 15 | 50 | Substituted Pyridine |

This table illustrates a potential application of the modified Bohlmann-Rahtz synthesis for creating a pyridine ring with a cyclopentyl substituent, which would be a key intermediate.

Functional Group Interconversions for the Methanol (B129727) Group

Once the pyridine-cyclopentane core is established, the next crucial step is the formation of the methanol group. This is typically achieved through the reduction of a suitable precursor functional group.

Reduction of Carboxylic Acid, Ester, or Aldehyde Precursors

A common and reliable method for introducing the hydroxymethyl group is through the reduction of a carboxylic acid, ester, or aldehyde. For instance, 1-(pyridin-4-yl)cyclopentanecarboxylic acid can be synthesized and subsequently reduced to 1-Pyridin-4-yl-cyclopentanemethanol. The synthesis of the carboxylic acid precursor itself can be achieved through various means, such as the reaction of a cyclopentyl Grignard reagent with 4-chloropyridine (B1293800) followed by carboxylation. The subsequent reduction of the carboxylic acid to the primary alcohol can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Alternatively, if the synthesis yields an ester, such as methyl 1-(pyridin-4-yl)cyclopentanecarboxylate, this can also be readily reduced to the desired alcohol using similar reducing agents. If an aldehyde, like 1-(pyridin-4-yl)cyclopentanecarbaldehyde, is prepared, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) can be employed for the conversion to the primary alcohol. researchgate.net

Introduction via Formylation or Hydroxymethylation

Direct introduction of a hydroxymethyl group or a formyl group that can be reduced to it is another viable strategy. The iridium-catalyzed reductive hydroxymethylation of pyridines has been reported, offering a method to install a CH₂OH group. nih.gov While this has been demonstrated for 4-heteroaryl pyridines, the principle could potentially be extended to 4-alkylpyridines like 4-cyclopentylpyridine. This reaction often uses formaldehyde (B43269) as the source of the hydroxymethyl group. nih.gov

Stereoselective Synthesis of Enantiopure 1-Pyridin-4-yl-cyclopentanemethanol

For many pharmaceutical applications, obtaining a single enantiomer of a chiral compound is essential. Since the carbon atom to which both the pyridine and cyclopentyl groups are attached is a stereocenter, methods for the stereoselective synthesis of 1-Pyridin-4-yl-cyclopentanemethanol are of significant interest.

One major strategy involves the asymmetric reduction of a prochiral ketone precursor, 1-(pyridin-4-yl)cyclopentyl ketone. This can be achieved through catalytic hydrogenation using a chiral catalyst. Rhodium complexes with optically active phosphine (B1218219) ligands have been shown to be effective for the asymmetric reduction of ketones. rsc.org Ruthenium-based catalysts, particularly those with BINAP-type ligands, are also widely used for the asymmetric hydrogenation of various ketones, including those with functional groups that can coordinate to the metal, potentially directing the stereochemical outcome. pitt.edu

Another powerful approach is the enantioselective addition of an organometallic reagent to a carbonyl compound. For example, the addition of a cyclopentyl Grignard reagent to isonicotinaldehyde in the presence of a chiral ligand could produce an optically active secondary alcohol. While this would require further steps to reach the target primary alcohol, it establishes the crucial stereocenter early in the synthesis. The use of chiral aminoalcohols as ligands in the addition of Grignard reagents to aldehydes has been shown to induce moderate enantioselectivity. mdpi.comresearchgate.net More recently, copper-catalyzed enantioselective dearomative alkylation of pyridinium (B92312) salts with Grignard reagents has been developed, providing a route to chiral dihydropyridones which can be further elaborated. nih.gov

| Precursor | Reaction Type | Chiral Control | Potential Product |

| 1-(Pyridin-4-yl)cyclopentyl ketone | Asymmetric Hydrogenation | Chiral Ru-BINAP catalyst | Enantiopure (R)- or (S)-1-Pyridin-4-yl-cyclopentanemethanol |

| Isonicotinaldehyde | Enantioselective Grignard Addition | Chiral aminoalcohol ligand | Enantiopure (R)- or (S)-(pyridin-4-yl)(cyclopentyl)methanol |

This table outlines potential strategies for the stereoselective synthesis of the target compound or a key chiral intermediate.

Asymmetric Catalysis (e.g., Chiral Ligands in Cross-Coupling)

Asymmetric catalysis provides a powerful and atom-economical approach to enantiomerically enriched chiral molecules. In the context of synthesizing 1-pyridin-4-yl-cyclopentanemethanol, this typically involves the enantioselective addition of a cyclopentyl nucleophile to a pyridine-4-carboxaldehyde derivative, or a related process, mediated by a chiral catalyst.

Transition metal catalysts, particularly those based on copper and rhodium, in combination with chiral ligands, have been instrumental in the asymmetric synthesis of molecules containing the pyridine scaffold. nih.gov For instance, copper-catalyzed asymmetric alkylation of alkenyl pyridines using Grignard reagents has been shown to be an effective method for generating chiral pyridines with high enantioselectivity. nih.gov This approach often requires the activation of the pyridine ring with a Lewis acid to enhance its reactivity. nih.gov

A plausible strategy for the synthesis of chiral 1-pyridin-4-yl-cyclopentanemethanol would involve the asymmetric addition of a cyclopentyl organometallic reagent to pyridine-4-carboxaldehyde. The use of a chiral ligand, such as a bis(phosphine) ligand in complex with a copper(I) salt, can induce enantioselectivity in the addition step.

Table 1: Representative Chiral Ligands for Copper-Catalyzed Asymmetric Alkylation

| Ligand | Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) |

| (R,R)-Ph-BPE | Cu(I)/Lewis Acid | Alkenyl Pyridine | Chiral Alkylated Pyridine | High |

| (S,S)-f-Binaphane | Cu(I)/Lewis Acid | Alkenyl Pyridine | Chiral Alkylated Pyridine | High |

| Josiphos-type | Cu(I)/Lewis Acid | Alkenyl Pyridine | Chiral Alkylated Pyridine | High |

This table presents examples of chiral ligands that have been successfully employed in copper-catalyzed asymmetric reactions of pyridine derivatives, illustrating the potential for high enantioselectivity. nih.gov

Rhodium-catalyzed asymmetric synthesis is another prominent method. rsc.org Chiral rhodium complexes can catalyze the enantioselective addition of organoboron or organozinc reagents to aldehydes, providing access to chiral secondary and tertiary alcohols. The development of chiral diene ligands for rhodium has expanded the scope of these transformations.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. This method involves covalently attaching a chiral molecule (the auxiliary) to a substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of 1-pyridin-4-yl-cyclopentanemethanol, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective addition of a cyclopentyl group. For example, an amide derived from a chiral amine like pseudoephedrine or pseudoephenamine can be used. acs.orgnih.gov The enolate of such an amide can undergo highly diastereoselective alkylation. acs.orgharvard.edu Subsequent cleavage of the amide bond would yield the desired chiral carboxylic acid, which can then be reduced to the target alcohol.

Another widely used class of chiral auxiliaries is the Evans oxazolidinones. williams.edu An N-acyl oxazolidinone can be deprotonated to form a chelated (Z)-enolate, which then reacts with an electrophile from the less hindered face, leading to high diastereoselectivity. williams.edu

Table 2: Diastereoselective Alkylation of Pseudoephenamine Amides

| Electrophile | Product Diastereomeric Ratio |

| Benzyl bromide | >98:2 |

| Allyl iodide | >98:2 |

| Ethyl iodide | >98:2 |

| Isopropyl iodide | 95:5 |

This table illustrates the high diastereoselectivity achievable in the alkylation of amides derived from the chiral auxiliary pseudoephenamine, a strategy applicable to the synthesis of precursors for chiral alcohols. nih.gov

Enzymatic Transformations and Biocatalysis

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral compounds, particularly chiral alcohols. researchgate.netjbiochemtech.commdpi.com Enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), can catalyze the asymmetric reduction of prochiral ketones with high enantioselectivity under mild reaction conditions. researchgate.netnih.govamanote.comnih.govrsc.orgfrontiersin.org

The synthesis of enantiomerically pure 1-pyridin-4-yl-cyclopentanemethanol can be envisioned through the enzymatic reduction of the corresponding prochiral ketone, cyclopentyl(pyridin-4-yl)ketone. This biotransformation can be carried out using whole microbial cells (e.g., baker's yeast, Bacillus cereus) or isolated enzymes. mdpi.com The use of whole-cell systems often has the advantage of in-situ cofactor regeneration. nih.gov

The enantioselectivity of the reduction is governed by Prelog's rule, which predicts the stereochemical outcome based on the substrate structure and the specific enzyme used. Both (R)- and (S)-selective enzymes are available, allowing access to either enantiomer of the target alcohol.

Table 3: Examples of Ketoreductase-Mediated Asymmetric Reduction of Ketones

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |

| Acetophenone | Bacillus cereus TQ-2 | (R)-1-Phenylethanol | 99% |

| 4'-Methoxyacetophenone | Rhodotorula sp. AS2.2241 | (S)-1-(4-Methoxyphenyl)ethanol | 99% |

| 1-Aryl-2-nitro-1-ethanone | YGL039w (KRED) | (R)- or (S)-β-Nitro alcohol | up to >99% |

| 1-Aryloxy-3-nitro-2-propanone | RasADH/SyADH (KREDs) | (R)- or (S)-β-Nitro alcohol | up to >99% |

This table showcases the high enantioselectivity achieved in the bioreduction of various ketones using different biocatalysts, demonstrating the potential of this method for synthesizing chiral pyridinyl alcohols. mdpi.comrsc.org

Resolution Techniques (e.g., Diastereomeric Salt Formation)

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. A common method for resolving racemic alcohols is through the formation of diastereomeric salts. libretexts.orgresearchgate.net This involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. libretexts.orggoogle.com

Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. unchainedlabs.com Once separated, the resolving agent is removed to yield the pure enantiomers of the alcohol. For a basic compound like 1-pyridin-4-yl-cyclopentanemethanol, chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid are suitable resolving agents. libretexts.orggoogle.com

The efficiency of a resolution depends on the choice of the resolving agent and the crystallization solvent, which often requires empirical screening to optimize. unchainedlabs.com

Table 4: Common Chiral Resolving Agents for Alcohols and Amines

| Resolving Agent | Type | Typically Used to Resolve |

| (R)- or (S)-Mandelic Acid | Acid | Racemic bases (e.g., amines, pyridines) |

| L- or D-Tartaric Acid | Acid | Racemic bases (e.g., amines, pyridines) |

| (1S)-(+)-10-Camphorsulfonic acid | Acid | Racemic bases (e.g., amines, pyridines) |

| Brucine | Base | Racemic acids |

| Quinine | Base | Racemic acids |

This table lists common chiral resolving agents used for the separation of enantiomers, highlighting the types of compounds they are typically used to resolve. libretexts.orggoogle.com

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.govacsgcipr.org MCRs are highly atom-economical and offer a powerful tool for the rapid generation of molecular diversity. nih.gov

While a direct one-pot MCR for the synthesis of 1-pyridin-4-yl-cyclopentanemethanol is not readily apparent, MCRs can be employed to construct a highly functionalized pyridine ring that can then be further elaborated to the target molecule. For example, the Hantzsch pyridine synthesis is a well-known MCR that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. acsgcipr.org

The Ugi reaction is another versatile MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. rsc.orgmdpi.comnih.govmdpi.comnih.gov By carefully choosing the starting components, it is possible to generate complex structures that could serve as precursors to the target alcohol. For instance, using pyridine-4-carboxaldehyde, an appropriate amine, a carboxylic acid, and a cyclopentyl-containing isocyanide could lead to a scaffold that, after several synthetic steps, yields the desired product.

Table 5: Examples of Multicomponent Reactions for Heterocycle Synthesis

| Reaction Name | Components | Product Type |

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | Dihydropyridine/Pyridine |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynyl Ketone | Substituted Pyridine |

This table provides an overview of several well-known multicomponent reactions that are used to synthesize various heterocyclic and acyclic structures, illustrating the diversity of accessible molecular scaffolds. acsgcipr.orgrsc.org

Chemical Reactivity and Derivatization of 1 Pyridin 4 Yl Cyclopentanemethanol

Transformations of the Primary Alcohol Functional Group

The primary alcohol moiety in 1-Pyridin-4-yl-cyclopentanemethanol is a versatile handle for a variety of chemical modifications, including oxidation, esterification, etherification, halogenation, and conversion to nitrogen-containing groups.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of 1-Pyridin-4-yl-cyclopentanemethanol can be selectively oxidized to form either the corresponding aldehyde, (pyridin-4-yl)cyclopentanecarbaldehyde, or the carboxylic acid, (pyridin-4-yl)cyclopentanecarboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are employed for the selective oxidation to the aldehyde. A common and effective reagent for this transformation is Pyridinium (B92312) Chlorochromate (PCC). masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (CH2Cl2), to prevent over-oxidation to the carboxylic acid. libretexts.org The Collins reagent, a complex of chromium(VI) oxide with pyridine (B92270) in dichloromethane, can also be utilized for this purpose. libretexts.org

For the conversion to the corresponding carboxylic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO4) is a powerful oxidant capable of this transformation, often carried out in aqueous conditions. bldpharm.com The oxidation of similar structures, such as 4-picoline to isonicotinic acid, demonstrates the feasibility of this reaction. bldpharm.comyoutube.com It is important to note that the pyridine ring is generally resistant to oxidation under these conditions.

Table 1: Oxidation Reactions of 1-Pyridin-4-yl-cyclopentanemethanol

| Product | Reagent(s) | Solvent | Key Considerations |

|---|---|---|---|

| (Pyridin-4-yl)cyclopentanecarbaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH2Cl2) | Anhydrous conditions are crucial to stop the reaction at the aldehyde stage. libretexts.org |

| (Pyridin-4-yl)cyclopentanecarboxylic acid | Potassium Permanganate (KMnO4) | Water | A strong oxidizing agent is necessary for the complete oxidation to the carboxylic acid. bldpharm.comyoutube.com |

Esterification and Etherification Reactions

The hydroxyl group of 1-Pyridin-4-yl-cyclopentanemethanol readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. byjus.com The use of more reactive acylating agents, such as acyl chlorides or anhydrides, in the presence of a base like pyridine, can also yield esters efficiently. libretexts.org Pyridine often serves as both the catalyst and the solvent in these reactions. libretexts.org

Etherification, the conversion of the alcohol to an ether, can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.comgoogle.comsciencemadness.orgorganic-chemistry.org This S_N2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide to form the ether. google.comsciencemadness.org A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. google.comnii.ac.jp The choice of a primary alkyl halide is preferred to minimize competing elimination reactions. organic-chemistry.org

Table 2: Esterification and Etherification of 1-Pyridin-4-yl-cyclopentanemethanol

| Reaction Type | Reagent(s) | Catalyst/Base | General Conditions |

|---|---|---|---|

| Esterification | Carboxylic Acid | Acid Catalyst (e.g., H2SO4) | Fischer Esterification, often requires heating and removal of water. byjus.com |

| Esterification | Acyl Chloride/Anhydride | Pyridine | Generally proceeds at room temperature or with mild heating. libretexts.org |

| Etherification | Alkyl Halide | Strong Base (e.g., NaH) | Williamson Ether Synthesis, an S_N2 reaction. google.comsciencemadness.orgnii.ac.jp |

Halogenation at the Hydroxymethyl Position

The primary alcohol can be converted to an alkyl halide, a versatile intermediate for further nucleophilic substitution reactions. Thionyl chloride (SOCl2) is a common reagent for the conversion of primary alcohols to alkyl chlorides. bldpharm.com This reaction typically proceeds with the formation of gaseous byproducts (SO2 and HCl), which drives the reaction to completion. A patent describing the synthesis of 4-(chloromethyl)pyridine (B78701) hydrochloride from 4-pyridinemethanol (B147518) using thionyl chloride provides a direct analogy for this transformation. bldpharm.com Similarly, phosphorus tribromide (PBr3) can be used to synthesize the corresponding alkyl bromide.

Table 3: Halogenation of 1-Pyridin-4-yl-cyclopentanemethanol

| Product | Reagent | Key Features |

|---|---|---|

| 4-(Chloromethyl)cyclopentylpyridine | Thionyl Chloride (SOCl2) | Gaseous byproducts drive the reaction. bldpharm.com |

| 4-(Bromomethyl)cyclopentylpyridine | Phosphorus Tribromide (PBr3) | Standard method for converting primary alcohols to alkyl bromides. |

Formation of Sulfonates and Phosphonates (e.g., Mesylate Formation)

To enhance the leaving group ability of the hydroxyl group for subsequent substitution reactions, it can be converted into a sulfonate ester, such as a mesylate or tosylate. This is achieved by reacting the alcohol with a sulfonyl chloride, like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base, typically pyridine or triethylamine. google.comnih.gov The formation of cyclopentylmethyl methanesulfonate (B1217627) from cyclopentylmethanol serves as a close model for this reaction. google.com These sulfonate esters are excellent substrates for S_N2 reactions.

Table 4: Sulfonate Ester Formation from 1-Pyridin-4-yl-cyclopentanemethanol

| Sulfonate Ester | Reagent | Base | Utility |

|---|---|---|---|

| Mesylate | Methanesulfonyl Chloride (MsCl) | Pyridine or Triethylamine | Excellent leaving group for S_N2 reactions. google.com |

| Tosylate | p-Toluenesulfonyl Chloride (TsCl) | Pyridine or Triethylamine | Similar to mesylate, a very good leaving group. nih.gov |

Conversion to Amines and Other Nitrogen-Containing Derivatives

The primary alcohol can be converted to a primary amine, ((pyridin-4-yl)cyclopentyl)methanamine, through a two-step process. First, the alcohol is oxidized to the aldehyde, (pyridin-4-yl)cyclopentanecarbaldehyde, as described in section 3.1.1. The resulting aldehyde can then undergo reductive amination. This involves the reaction of the aldehyde with ammonia (B1221849) to form an imine, which is then reduced in situ to the primary amine using a reducing agent like sodium cyanoborohydride or pyridine-borane.

Alternatively, the Mitsunobu reaction provides a direct route to convert the alcohol to a variety of nitrogen-containing derivatives. This reaction involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol. Subsequent reaction with a nitrogen nucleophile, like phthalimide (B116566) followed by hydrolysis (Gabriel synthesis), can yield the primary amine.

Reactions Involving the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in 1-Pyridin-4-yl-cyclopentanemethanol is a site of basicity and nucleophilicity, allowing for reactions such as N-oxidation and N-alkylation.

Formation of the corresponding N-oxide can be achieved by treating the parent compound with an oxidizing agent like a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide. The resulting pyridine-N-oxide exhibits modified reactivity of the pyridine ring, often facilitating electrophilic substitution at the 2- and 4-positions.

The lone pair of electrons on the pyridine nitrogen can also participate in N-alkylation reactions with alkyl halides to form quaternary pyridinium salts. These salts can be useful for further functionalization or for modifying the physical properties of the molecule. The Baran group has developed methods for the C-4 alkylation of pyridines using a temporary blocking group on the nitrogen, highlighting the importance of controlling the reactivity at this position. organic-chemistry.org

Table 5: Reactions at the Pyridine Nitrogen of 1-Pyridin-4-yl-cyclopentanemethanol

| Reaction Type | Reagent(s) | Product | Significance |

|---|---|---|---|

| N-Oxidation | Peroxy Acid (e.g., MCPBA) | 1-Oxido-4-(1-hydroxycyclopentyl)pyridin-1-ium | Modifies the electronic properties of the pyridine ring, influencing its reactivity. |

| N-Alkylation | Alkyl Halide | 4-(1-Hydroxycyclopentyl)-1-alkylpyridin-1-ium Halide | Forms a quaternary pyridinium salt, altering the molecule's properties. |

Reactivity of the Cyclopentane (B165970) Ring

The cyclopentane ring is a saturated carbocycle and is generally unreactive under standard conditions.

Nucleophilic substitution on the cyclopentane ring would require the presence of a good leaving group on the ring itself, which is absent in the parent molecule. Therefore, direct electrophilic or nucleophilic substitutions on the cyclopentane ring of 1-Pyridin-4-yl-cyclopentanemethanol are not considered viable reaction pathways without prior functionalization.

Ring-opening and ring-expansion reactions are characteristic of highly strained ring systems, such as cyclopropanes and cyclobutanes. st-andrews.ac.uk The cyclopentane ring is relatively strain-free and stable. Consequently, ring-opening or ring-expansion reactions of the cyclopentane moiety in 1-Pyridin-4-yl-cyclopentanemethanol are not expected to occur under normal thermal or catalytic conditions. nih.gov Such transformations would require harsh conditions or the introduction of specific functional groups to facilitate ring cleavage, which are not typically reported for this type of structure. rsc.orgresearchgate.net

Coupling Reactions for Scaffold Extension

Cross-coupling reactions are powerful tools for extending molecular scaffolds by forming new carbon-carbon bonds. For 1-Pyridin-4-yl-cyclopentanemethanol, these reactions would typically be performed on a halogenated derivative (e.g., where a hydrogen on the pyridine ring is replaced by Cl, Br, or I) to enable catalysis, most commonly with palladium. acs.orgorganic-chemistry.org

Suzuki-Miyaura Coupling : This reaction couples a halopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govacs.org By using a halogenated version of 1-Pyridin-4-yl-cyclopentanemethanol, various aryl or heteroaryl groups can be introduced onto the pyridine ring, significantly extending the molecular framework. rsc.orgmdpi.com

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of a haloarene with an alkene. organic-chemistry.orgwikipedia.org A halogenated derivative of the title compound could be coupled with various alkenes to append vinyl groups to the pyridine core. Oxidative Heck reactions have also been developed for coupling vinylpyridines with boronic acids. researchgate.netresearchgate.net

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This method allows for the introduction of alkynyl substituents onto a halogenated pyridine core, providing a linear extension to the scaffold. acs.orgnih.govscirp.org

Data Tables

Table 1: Chemical Compounds Mentioned

| Compound Name | Role/Type |

| 1-Pyridin-4-yl-cyclopentanemethanol | Parent Compound |

| Pyridinium Salts | Product of N-Alkylation/Quaternization |

| Pyridine-N-Oxide | Product of N-Oxidation |

| N-(2,4-dinitrophenyl)pyridinium salt | Zincke Salt / Activated Intermediate |

| 2,4-dinitrochlorobenzene | Reagent for Zincke Reaction |

| Arylboronic Acid | Reagent for Suzuki Coupling |

| Terminal Alkyne | Reagent for Sonogashira Coupling |

| Alkene | Reagent for Heck Coupling |

Table 2: Overview of Coupling Reactions for Scaffold Extension

| Reaction Name | Typical Substrates | Catalyst System | Resulting Bond Formation |

| Suzuki-Miyaura Coupling | Halopyridine + Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Pyridine-Aryl (C-C) |

| Heck Reaction | Halopyridine + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Pyridine-Vinyl (C-C) |

| Sonogashira Coupling | Halopyridine + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Pyridine-Alkynyl (C-C) |

Cross-Coupling Reactions (e.g., Sonogashira, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of diverse substituents onto the pyridine ring. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.orguwindsor.ca

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orgrsc.org For precursors to 1-Pyridin-4-yl-cyclopentanemethanol, such as a 4-halopyridine derivative, this reaction allows for the introduction of various alkynyl groups. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgyoutube.com Copper-free variations have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org The reactivity of the halide in the Sonogashira coupling generally follows the order I > Br > Cl. researchgate.net

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction can be used to introduce alkenyl substituents at the 4-position of the pyridine ring. The choice of phosphine (B1218219) ligands and solvents can influence the reaction's outcome, including selectivity in cases of multiple reactive sites. nih.gov For instance, trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes have demonstrated high activity as phosphine-free catalysts for Heck reactions. organic-chemistry.org

The Stille reaction couples an organotin compound with an organic electrophile, catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. uwindsor.ca For the derivatization of a 4-stannylpyridine precursor to 1-Pyridin-4-yl-cyclopentanemethanol, various aryl, vinyl, or acyl halides can be employed as coupling partners. The mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination. wikipedia.org The addition of lithium chloride can affect the reaction rate, and fluoride (B91410) ions can be used to scavenge tin byproducts. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions for Pyridine Derivatization

| Reaction | Coupling Partners | Catalyst System | Key Features |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Amine base | Forms C(sp)-C(sp2) bonds; mild conditions. wikipedia.orgresearchgate.net |

| Heck | Alkene + Aryl/Vinyl Halide | Pd catalyst, Base (e.g., Et3N) | Forms C=C bonds; stereoselective. wikipedia.orgorganic-chemistry.org |

| Stille | Organostannane + Organic Electrophile | Pd catalyst | Tolerates diverse functional groups. wikipedia.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution on Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions where the negative charge of the intermediate can be delocalized onto the nitrogen atom. youtube.com For a precursor like 4-chloropyridine-cyclopentanemethanol, a variety of nucleophiles can displace the chloride.

The reaction generally proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. youtube.com The rate of reaction is influenced by the nature of the leaving group, with the reactivity order often being F > Cl > Br > I, which is indicative of the rate-determining step being the initial nucleophilic attack rather than the departure of the leaving group. nih.gov However, in some cases, particularly with pyridinium salts, the mechanism can be more complex, with the deprotonation of the intermediate becoming rate-limiting. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Pathways and Transition States

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways of palladium-catalyzed cross-coupling reactions. rsc.org For the Sonogashira reaction , the catalytic cycle is understood to involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate, and finally reductive elimination to yield the product and regenerate the catalyst. wikipedia.org The transmetalation step is often considered the slowest and therefore rate-determining step. youtube.com In copper-free variants, the mechanism involves the formation of a palladium acetylide complex directly. libretexts.org

In the Heck reaction , the mechanism also begins with oxidative addition. The subsequent steps involve alkene coordination, migratory insertion, and β-hydride elimination. mdpi.com Theoretical studies on the oxidative coupling of arenes with alkenes have suggested that a concerted metalation/deprotonation pathway can be the rate- and regio-determining step. nih.gov

For the Stille reaction , the mechanism is well-studied and involves the classic catalytic cycle. wikipedia.org The transmetalation step can proceed through either an associative (cyclic) or a dissociative (open) pathway, depending on the substrates and reaction conditions. wikipedia.org The use of bulky phosphine ligands can influence the catalytic cycle by promoting the formation of monoligated palladium species. nih.gov

Nucleophilic aromatic substitution on pyridines is generally accepted to proceed through a two-step addition-elimination mechanism via a Meisenheimer intermediate. youtube.com However, for pyridinium ions, computational and kinetic studies have suggested a mechanism where rate-determining hydrogen-bond formation between the nucleophile and the substrate-nucleophile addition intermediate occurs, followed by deprotonation. nih.gov

Kinetic Studies and Rate Laws

Kinetic studies provide quantitative insights into reaction mechanisms. For the Sonogashira reaction , high-throughput kinetic analysis has been employed to study the coupling of substituted aryl bromides with phenylacetylene. These studies have determined activation enthalpies and entropies, revealing that while C-X bond energies differ, aryl iodides and electron-deficient aryl bromides can show similar activation parameters. nih.gov DFT calculations have established a linear correlation between the activation enthalpy and the HOMO energies of the aryl halides, confirming their involvement in the rate-limiting step. nih.gov

In the Heck reaction , the rate-determining step can depend on the reaction conditions, such as the ligand-to-palladium ratio. researchgate.net With an excess of phosphine ligand, olefin coordination can be rate-determining, whereas with equimolar amounts, migratory insertion is often the slowest step. researchgate.net

For nucleophilic aromatic substitution on N-methylpyridinium compounds, reactions have been found to be second-order in the nucleophile (e.g., piperidine). This observation supports a mechanism involving rate-determining hydrogen-bond formation and subsequent deprotonation of the addition intermediate. nih.gov

Table 2: Kinetic Parameters for Selected Pyridine Derivatization Reactions

| Reaction Type | Reactants | Key Kinetic Findings | Reference |

| Sonogashira | Aryl Halides + Phenylacetylene | Activation enthalpies (ΔH‡) vary with halide: ArI (48-62 kJ/mol), ArBr (54-82 kJ/mol), ArCl (95-144 kJ/mol). | nih.gov |

| Nucleophilic Aromatic Substitution | 2-Substituted N-methylpyridinium ions + Piperidine | Second-order kinetics in [piperidine]. Reactivity order: 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo. | nih.gov |

Influence of Catalysts and Solvents on Reaction Outcome

The choice of catalyst and solvent is critical in directing the outcome of these reactions.

In palladium-catalyzed cross-coupling reactions , the nature of the phosphine ligand significantly impacts catalytic activity. Bulky and electron-rich phosphine ligands can enhance the rates of both oxidative addition and reductive elimination, expanding the scope of substrates that can be coupled. nih.gov For the Stille reaction, electron-poor phosphines can be advantageous for the transmetalation step. nih.gov The development of phosphine-free catalysts, such as those based on N-heterocyclic carbenes or pincer ligands, offers advantages in terms of air and moisture stability. researchgate.net

Solvents play a multifaceted role by influencing the solubility of reactants and catalysts, stabilizing intermediates and transition states, and modulating the activity of bases. libretexts.orgyoutube.comyoutube.comyoutube.com In nucleophilic substitution reactions, polar protic solvents can stabilize the ionic intermediates in an SN1-like process, while polar aprotic solvents are generally favored for SN2 reactions. libretexts.orgyoutube.com For SNAr reactions, the solvent can affect the rate by solvating the charged intermediates. youtube.com In some cases, pyridine itself can act as a nucleophile and is generally not a good solvent for SN2 reactions as it can react with the electrophile. reddit.com

The use of Lewis acids can activate pyridines towards nucleophilic aromatic substitution by coordinating to the nitrogen atom, thereby increasing the electron deficiency of the ring. bath.ac.uk

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for determining the molecular structure of 1-Pyridin-4-yl-cyclopentanemethanol in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive picture of the molecule's connectivity, hybridization, and spatial arrangement of atoms can be obtained.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of 1-Pyridin-4-yl-cyclopentanemethanol reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the pyridine (B92270) ring typically appear as doublets in the downfield region, characteristic of a 4-substituted pyridine. The protons of the cyclopentyl ring and the methylene (B1212753) group of the methanol (B129727) substituent exhibit more complex splitting patterns in the upfield region. The chemical shifts and coupling constants of these signals provide initial evidence for the connectivity of the carbon skeleton.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The sp²-hybridized carbons of the pyridine ring resonate at lower field compared to the sp³-hybridized carbons of the cyclopentane (B165970) ring and the hydroxymethyl group. chemicalbook.com The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbon atom attached to the nitrogen in the pyridine ring (C4) is significantly deshielded.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can offer valuable insights into the electronic structure of the pyridine ring. researchgate.net The chemical shift of the nitrogen atom is sensitive to its hybridization and involvement in intermolecular interactions, such as hydrogen bonding. nih.govspectrabase.com The synthesis of ¹⁵N-labeled pyridine derivatives is a known strategy to enhance signal detection for more detailed studies. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Pyridin-4-yl-cyclopentanemethanol

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2, C6 | 8.5-8.7 | ~150 |

| Pyridine C3, C5 | 7.2-7.4 | ~124 |

| Pyridine C4 | - | >150 |

| Cyclopentane C1 | - | - |

| Cyclopentane CH | 1.5-2.0 | 30-45 |

| Cyclopentane CH₂ | 1.5-2.0 | 25-35 |

| CH₂OH | ~3.6 | ~65 |

| OH | Variable | - |

Note: These are generalized predicted values and can vary based on solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for establishing the complete bonding network and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): The COSY spectrum reveals scalar coupling correlations between protons that are on adjacent carbon atoms (typically ²JHH and ³JHH). This allows for the tracing of proton-proton connectivity pathways within the cyclopentane ring and between the methylene protons and the hydroxyl proton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is instrumental in assigning the proton signals to their corresponding carbon atoms in the cyclopentane ring and the hydroxymethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This technique is particularly important for establishing the connectivity between the pyridine ring and the cyclopentane ring, as well as the position of the hydroxymethyl group on the cyclopentane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. This provides critical information about the three-dimensional structure and preferred conformation of the molecule.

Table 2: Key 2D NMR Correlations for 1-Pyridin-4-yl-cyclopentanemethanol

| Experiment | Correlation Type | Expected Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H-¹H | Protons on adjacent carbons in the cyclopentyl ring; CH₂-OH | Proton connectivity within spin systems |

| HSQC | ¹H-¹³C (¹J) | Each proton with its directly attached carbon | Direct C-H attachments |

| HMBC | ¹H-¹³C (ⁿJ, n=2,3) | Pyridine H to Cyclopentane C; Cyclopentane H to Pyridine C; CH₂ H to Cyclopentane C1 | Connectivity across quaternary carbons and between rings |

| NOESY | ¹H-¹H (Through-space) | Protons on the same face of the cyclopentane ring; Protons of the pyridine ring with nearby protons on the cyclopentane ring | Spatial proximity and stereochemistry |

The conformation of the five-membered cyclopentane ring is often flexible and can be challenging to determine. nih.gov An analysis of vicinal proton-proton coupling constants (³JHH) can provide insights into the dihedral angles between adjacent C-H bonds, which in turn helps to define the ring's puckering. researchgate.netmdpi.com The Karplus relationship, while more established for six-membered rings, can be adapted to analyze the conformational preferences of five-membered rings. mdpi.com The presence and intensity of Nuclear Overhauser Effect (NOE) signals in the NOESY spectrum are also powerful indicators of through-space distances, allowing for the differentiation between various possible conformations of the cyclopentane ring and the relative orientation of the pyridine and hydroxymethyl substituents. nih.gov

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of conformational changes in molecules, such as ring flipping or rotation around single bonds. researchgate.net By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these dynamic processes. mdpi.comnih.gov For 1-Pyridin-4-yl-cyclopentanemethanol, DNMR could be employed to investigate the rotational barrier around the C-C bond connecting the pyridine and cyclopentane rings. rsc.org At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different rotamers. As the temperature is increased, these signals would broaden and eventually coalesce, allowing for the calculation of the activation energy for rotation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. nih.govmdpi.com By diffracting X-rays off a single crystal of 1-Pyridin-4-yl-cyclopentanemethanol, a detailed electron density map can be generated, from which the positions of all atoms (including hydrogens) can be determined with high accuracy. This technique yields precise bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecule's conformation in the crystalline state. nih.govresearchgate.net The crystal structure can also reveal intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the solid state. benthamopen.com

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. wikipedia.org Since 1-Pyridin-4-yl-cyclopentanemethanol possesses a chiral center at the carbon of the cyclopentane ring attached to both the pyridine ring and the hydroxymethyl group, determining its absolute configuration (R or S) is essential. wikipedia.org By using anomalous dispersion effects with a suitable X-ray wavelength, it is possible to distinguish between the two enantiomers and assign the correct absolute stereochemistry. wikipedia.org This is often achieved by co-crystallizing the compound with a chiral reference molecule or by analyzing the Flack parameter.

Intermolecular Interactions and Crystal Packing

The crystal structure of 1-Pyridin-4-yl-cyclopentanemethanol is defined by a network of intermolecular interactions that dictate its solid-state packing. The primary interaction is hydrogen bonding, originating from the hydroxyl (-OH) group of the cyclopentanemethanol (B1149391) moiety and the nitrogen atom of the pyridine ring. The hydroxyl group acts as a hydrogen bond donor, while the basic nitrogen atom serves as an acceptor, leading to the formation of strong O-H···N hydrogen bonds. These interactions can result in the assembly of molecules into supramolecular structures such as chains or dimers.

Table 1: Potential Intermolecular Interactions in 1-Pyridin-4-yl-cyclopentanemethanol

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | O-H (hydroxyl) | N (pyridine) | A strong, directional interaction forming primary supramolecular synthons. |

| C-H···π Interaction | C-H (cyclopentane) | π-system (pyridine ring) | Weaker interactions contributing to the overall stability of the crystal packing. |

| van der Waals Forces | All atoms | All atoms | Non-specific attractive forces arising from temporary dipoles. |

Disorder Analysis and Solvate Characterization

In the crystalline state, 1-Pyridin-4-yl-cyclopentanemethanol may exhibit structural disorder, particularly within the flexible cyclopentane ring. This ring can adopt various conformations, such as the envelope or twist forms, which may be closely related in energy. nih.gov This can lead to crystallographic disorder where the ring atoms occupy multiple positions with partial occupancy.

The compound also has the potential to form solvates, incorporating solvent molecules from the crystallization medium into its crystal lattice. nih.gov Common solvents like water or methanol can be integrated into the structure, often participating in the hydrogen-bonding network. For instance, a water molecule could act as a bridge, accepting a hydrogen bond from the hydroxyl group of one molecule and donating to the pyridine nitrogen of another. The characterization of such solvates is crucial as the presence of solvent molecules can significantly alter the physicochemical properties of the solid. The analysis of crystal structures may require specialized crystallographic techniques to model any present disorder or to account for highly disordered solvent molecules. nih.gov

Advanced Mass Spectrometry for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry is a key analytical tool for determining the molecular weight and elucidating the structure of 1-Pyridin-4-yl-cyclopentanemethanol.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of a selected precursor ion, typically the protonated molecule [M+H]⁺. The fragmentation pattern of 1-Pyridin-4-yl-cyclopentanemethanol is expected to yield characteristic product ions that confirm its structure.

The interpretation of MS/MS spectra is fundamental for compound identification. researchgate.netnih.gov The most likely initial fragmentation step for the protonated molecule would be the neutral loss of a water molecule (H₂O, 18 Da) from the alcohol group. Another significant fragmentation pathway would involve the cleavage of the C-C bond connecting the cyclopentane ring to the methanol group. Fragmentation of the cyclopentane ring itself through the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small hydrocarbon fragments is also plausible. The pyridine ring itself is relatively stable, but characteristic fragments can arise from its cleavage. The combination of high-accuracy mass measurements with MS/MS data allows for the elucidation of fragmentation mechanisms. researchgate.netnih.gov

Table 2: Predicted MS/MS Fragmentation of [1-Pyridin-4-yl-cyclopentanemethanol+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Description |

| 178.12 | [C₁₁H₁₄N]⁺ | H₂O | Loss of water from the protonated alcohol. |

| 178.12 | [C₅H₄NCH₂]⁺ (m/z 92) | C₅H₁₀ | Cleavage of the bond between the ring and the exocyclic methylene group. |

| 178.12 | [C₆H₁₂O]⁺ (m/z 100) | C₅H₅N | Loss of the pyridine ring. |

| 178.12 | [C₅H₅NH]⁺ (m/z 80) | C₆H₁₁O | Formation of the pyridinium (B92312) ion. |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. nih.gov For 1-Pyridin-4-yl-cyclopentanemethanol, with the chemical formula C₁₁H₁₅NO, the theoretical exact mass of the neutral molecule is 177.1154 Da. In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [C₁₁H₁₆NO]⁺, with a theoretical m/z of 178.1232.

The high mass accuracy of HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, allows for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.govnih.gov This capability is crucial for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Preferences

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the conformational characteristics of 1-Pyridin-4-yl-cyclopentanemethanol. mdpi.com

The IR and Raman spectra are complementary and provide a molecular fingerprint. The key vibrational modes for this compound include:

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentane and methylene groups appear in the 2850-3000 cm⁻¹ region. researchgate.net

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.net The ring breathing modes, which are often strong in the Raman spectrum, are expected around 1000 cm⁻¹. ethz.chresearchgate.net

C-O Stretch: The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the IR spectrum, typically in the range of 1000-1100 cm⁻¹.

Cyclopentane Vibrations: Bending and rocking vibrations of the CH₂ groups in the cyclopentane ring will appear in the fingerprint region (below 1500 cm⁻¹).

The positions and intensities of these bands can provide information on intermolecular interactions. For example, the frequency of the O-H stretching band is sensitive to the strength of hydrogen bonding. ethz.ch

Table 3: Characteristic Vibrational Frequencies for 1-Pyridin-4-yl-cyclopentanemethanol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group |

| O-H Stretch | 3200-3600 (broad, strong) | Weak | Hydroxyl Group |

| Aromatic C-H Stretch | 3000-3100 (medium) | Medium | Pyridine Ring |

| Aliphatic C-H Stretch | 2850-3000 (strong) | Strong | Cyclopentane, CH₂OH |

| Pyridine Ring Stretch | 1600-1650, 1400-1500 (strong) | Medium-Strong | Pyridine C=C, C=N |

| CH₂ Bend (Scissoring) | ~1465 (medium) | Medium | Cyclopentane, CH₂OH |

| C-O Stretch | 1000-1100 (strong) | Weak | Primary Alcohol |

| Pyridine Ring Breathing | ~1000 (medium) | Strong | Pyridine Ring |

| Pyridine Ring Puckering | Below 800 (medium) | Medium | Pyridine Ring |

Computational and Theoretical Chemistry of 1 Pyridin 4 Yl Cyclopentanemethanol

Molecular Dynamics Simulations

Intermolecular Interactions and Self-Assembly

The study of intermolecular interactions is crucial for understanding the solid-state properties and solution behavior of a molecule like 1-Pyridin-4-yl-cyclopentanemethanol. These non-covalent interactions govern how molecules recognize each other and aggregate, which is fundamental to crystal engineering and the formation of supramolecular structures.

Computational methods can be employed to investigate the various types of intermolecular forces that 1-Pyridin-4-yl-cyclopentanemethanol could participate in. These include:

Hydrogen Bonding: The hydroxyl (-OH) group in the molecule can act as a hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. Computational analysis would involve identifying the most stable hydrogen bonding motifs, such as chains or dimers, and quantifying their interaction energies. For instance, studies on other pyridine-containing molecules have shown the importance of N-H···N and O-H···N hydrogen bonds in their crystal packing.

π-π Stacking: The pyridine ring, being an aromatic system, can engage in π-π stacking interactions with other aromatic rings. The strength and geometry of these interactions (e.g., face-to-face or edge-to-face) can be determined using quantum chemical calculations.

Self-Assembly: By understanding the preferred intermolecular interactions, computational models can predict how molecules of 1-Pyridin-4-yl-cyclopentanemethanol might self-assemble into larger, ordered structures in the solid state or in solution. This involves identifying the most energetically favorable packing arrangements. While specific data for 1-Pyridin-4-yl-cyclopentanemethanol is unavailable, research on similar heterocyclic compounds often reveals complex networks of hydrogen bonds and stacking interactions driving their self-assembly. cardiff.ac.uk

Reaction Mechanism Modeling

Computational chemistry provides powerful tools to model the mechanisms of chemical reactions, offering insights that are often difficult to obtain experimentally.

Transition State Localization and Reaction Pathway Determination

For any given synthesis of 1-Pyridin-4-yl-cyclopentanemethanol, computational methods can be used to map out the entire reaction pathway. This involves:

Locating Stationary Points: The geometries of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once the transition state is located, IRC calculations are performed to connect the transition state to the corresponding reactants and products, thus confirming the proposed reaction pathway.

While no specific reaction mechanisms for the synthesis of 1-Pyridin-4-yl-cyclopentanemethanol have been computationally modeled in the available literature, these techniques are routinely applied to understand a wide variety of organic reactions.

Activation Energy Barriers and Reaction Rate Constants

The activation energy (ΔG‡) of a reaction is the energy difference between the reactants and the transition state. This is a critical parameter that determines the rate of a reaction.

Calculating Activation Energies: High-level quantum chemical methods can be used to accurately calculate the energies of the reactants and the transition state, thereby providing a quantitative measure of the activation energy barrier.

Predicting Reaction Rates: Using Transition State Theory (TST), the calculated activation energy can be used to estimate the reaction rate constant (k). This allows for a comparison of the feasibility of different reaction pathways and reaction conditions.

The following table illustrates the type of data that would be generated from such a study, using hypothetical values for a potential synthetic step.

| Reaction Step | Activation Energy (kcal/mol) | Relative Rate Constant (k_rel) |

| Step 1: Nucleophilic Addition | 15.2 | 1.00 |

| Step 2: Proton Transfer | 5.8 | 1.2 x 10^7 |

This is a hypothetical data table and does not represent actual experimental or computational values for the synthesis of 1-Pyridin-4-yl-cyclopentanemethanol.

Origin of Stereoselectivity in Asymmetric Syntheses

In cases where 1-Pyridin-4-yl-cyclopentanemethanol is synthesized as a single enantiomer or diastereomer, computational chemistry can be instrumental in understanding the origin of this stereoselectivity. rsc.org Advances in computational methods have made it a valuable tool for predicting and understanding stereoselective reactions. rsc.org

Modeling Stereoisomeric Transition States: The key to understanding stereoselectivity lies in comparing the energies of the transition states leading to the different stereoisomeric products. A lower activation energy for the pathway leading to the major stereoisomer is expected.

Analyzing Non-Covalent Interactions: The origin of the energy difference between the diastereomeric transition states is often found in subtle non-covalent interactions, such as steric hindrance or stabilizing hydrogen bonds, within the transition state assembly. Computational models can visualize and quantify these interactions.

For example, in the asymmetric reduction of a ketone precursor to form 1-Pyridin-4-yl-cyclopentanemethanol using a chiral catalyst, computational modeling would involve building the transition state structures for the formation of both the (R) and (S) enantiomers. The energy difference between these two transition states would then explain the observed enantiomeric excess.

QSAR (Quantitative Structure-Activity Relationship) Modeling (focused on chemical properties, not biological activity)

QSAR models are statistical models that relate the quantitative chemical structure of a series of compounds to a specific property. mdpi.com While often used for biological activity, QSAR can also be applied to predict chemical properties.

For 1-Pyridin-4-yl-cyclopentanemethanol, a QSAR model could be developed to predict properties such as:

Solubility: The solubility in different solvents could be correlated with calculated molecular descriptors.

pKa: The acidity or basicity of the molecule could be predicted based on its electronic properties.

Chromatographic Retention Time: The behavior of the compound in chromatographic separations could be modeled.

The development of a QSAR model involves the following steps:

Data Set Collection: A set of molecules with known experimental values for the property of interest is required.

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic descriptors) are calculated for each molecule in the data set.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the property. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. dtu.dk

The following table provides an example of the types of molecular descriptors that might be used in a QSAR model for a chemical property.

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching of the molecular skeleton |

| Geometrical | Molecular Surface Area | Shape and size of the molecule |

| Electronic | Dipole Moment | Polarity of the molecule |

This table lists general descriptor types and is not based on a specific QSAR model for 1-Pyridin-4-yl-cyclopentanemethanol.

1 Pyridin 4 Yl Cyclopentanemethanol As a Building Block in Complex Molecular Synthesis

Precursor in Natural Product Synthesis

While direct incorporation of the complete 1-pyridin-4-yl-cyclopentanemethanol skeleton into natural products is not extensively documented, its constituent parts, the pyridine (B92270) ring and cyclic alcohol, are prevalent in numerous biologically active natural products. The pyridine ring is a key component of many alkaloids and vitamins, including nicotine (B1678760) and vitamin B6 (pyridoxine). mdpi.com The structural motif of a hydroxyl group attached to a carbocyclic ring is also a common feature in a wide array of natural products.

Synthetic strategies often involve the preparation of pyridine-containing intermediates that are subsequently elaborated to form the final natural product. For instance, the synthesis of the ergot alkaloid xylanigripone A has been achieved using 1,4-oxazin-2-one precursors to construct the complex pyridine core. nih.gov This highlights the utility of building blocks containing pre-formed pyridine rings in the efficient construction of intricate natural product frameworks.

Scaffold for Heterocyclic Synthesis and Derivatization

The pyridine moiety within 1-pyridin-4-yl-cyclopentanemethanol serves as a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds. The nitrogen atom in the pyridine ring imparts basicity and can act as a nucleophile or a site for metal coordination, facilitating a variety of chemical transformations.

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in FDA-approved drugs and its ability to enhance the biochemical and pharmacokinetic properties of molecules. mdpi.comnih.gov The synthesis of novel heterocyclic systems often involves the annulation of other rings onto a pre-existing pyridine core. For example, chromenopyridine derivatives can be synthesized from salicylaldehydes, demonstrating the fusion of a pyran ring system onto a pyridine structure. mdpi.com

Furthermore, the pyridine ring can be readily functionalized through various reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a wide range of substituents, leading to the generation of libraries of diverse heterocyclic compounds for biological screening. For instance, pyridine derivatives have been synthesized and evaluated for their anticancer and antibacterial activities. nih.govnih.gov

Role in the Synthesis of Artificial Receptors and Supramolecular Systems

The structural features of 1-pyridin-4-yl-cyclopentanemethanol make it an attractive component for the design of artificial receptors and the construction of supramolecular assemblies. The pyridine nitrogen can act as a hydrogen bond acceptor, while the hydroxyl group can serve as a hydrogen bond donor. These non-covalent interactions are fundamental to the principles of molecular recognition and self-assembly.

Chiral pyridine-type ligands have been synthesized and utilized to create self-assembled polynuclear species in an enantiomerically pure form. chimia.ch These systems are of interest for their potential applications in stereoselective synthesis and catalysis. The ability of pyridine-containing molecules to participate in host-guest chemistry has been demonstrated in the separation of pyridine isomers using TADDOL derivatives as host compounds. researchgate.net

Furthermore, macrocycles incorporating the bis(1,2,3-triazolyl)pyridine (btp) motif have been prepared and shown to bind anions and self-assemble into complex structures. rsc.org This highlights the utility of pyridine-based units in the construction of functional supramolecular systems. The field of supramolecular chemistry has seen practical applications in areas such as sensing, medical imaging, and drug delivery. rsc.org

Development of Novel Organocatalysts or Ligands

The pyridine nucleus is a cornerstone in the development of both organocatalysts and ligands for transition metal catalysis. The Lewis basicity of the pyridine nitrogen allows it to function as a catalyst in a variety of organic transformations. researchgate.netresearchgate.net For example, pyridine itself can act as an organocatalyst for the reductive ozonolysis of alkenes. semanticscholar.org

Moreover, the pyridine scaffold can be incorporated into more complex molecular frameworks to create highly effective organocatalysts. Pyridine-derived organocatalysts have been employed in reactions such as the Michael addition. researchgate.net The development of binary catalyst systems, such as those involving a hydantoin (B18101) and an organic base, has also been explored for ring-opening polymerizations. rsc.org

In the realm of metal catalysis, pyridine-containing molecules are widely used as ligands. The nitrogen atom readily coordinates to transition metals, influencing the reactivity and selectivity of the metal center. nih.gov Palladium complexes with pyridine-based ligands have been extensively studied for their catalytic activity in C-H activation and functionalization reactions. nih.govresearchgate.net The electronic and steric properties of the pyridine ligand can be tuned by introducing substituents, allowing for the fine-tuning of the catalyst's performance. ntu.edu.sg

Design and Synthesis of Photoactive Materials

Derivatives of pyridine are integral to the design and synthesis of photoactive materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The electronic properties of the pyridine ring, particularly its ability to act as an electron-accepting unit, make it a valuable component in donor-acceptor chromophores.

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for its Synthesis

The development of environmentally benign synthetic routes for 1-Pyridin-4-yl-cyclopentanemethanol is a critical area for future research. Traditional synthetic methods often rely on harsh reagents, hazardous solvents, and multi-step processes that generate significant waste. Green chemistry principles offer a framework for creating more sustainable and efficient syntheses.

Future research in this area should focus on:

Catalytic Hydrogenation: Investigating the use of heterogeneous or homogeneous catalysts for the reduction of corresponding pyridinyl ketones. This would replace less environmentally friendly reducing agents.

Biocatalysis: Employing enzymes, such as alcohol dehydrogenases, for the stereoselective synthesis of chiral derivatives of 1-Pyridin-4-yl-cyclopentanemethanol.

Renewable Feedstocks: Exploring pathways to synthesize the cyclopentane (B165970) ring system from bio-based starting materials.

Solvent Minimization: The use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional volatile organic compounds.

Exploration of Novel Reactivity Patterns